N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
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Overview
Description
“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 137281-08-4 . It has a molecular weight of 234.26 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves a pivaloylation of the 2-amino moiety of pyrrolo [2,3-„]pyrimidine . This step is designed to decrease the polarity and increase the solubility of the compound . The product directly precipitates from the reaction mixture by the addition of hexane and ethyl acetate . A Mannich reaction on the product affords the next intermediate in 70-80% yield . Pd-catalyzed debenzylation of the intermediate provides the final product in 90% yield . None of these steps require chromatographic purification .
Molecular Structure Analysis
The molecular structure of “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” includes a pyrrolo[2,3-d]pyrimidin-2-yl group attached to a pivalamide group .
Physical And Chemical Properties Analysis
“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a solid substance . It should be stored in a dry environment at 2-8°C . .
Scientific Research Applications
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Antiviral Research
- Summary of Application : Compounds containing five-membered heteroaryl amines, which include “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide”, have shown relatively higher antiviral activity against Newcastle disease virus .
- Results or Outcomes : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
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Cancer Chemotherapy
- Summary of Application : Antimetabolites of folic acid, which include “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide”, represent a large group of drugs and drug candidates, including those for cancer chemotherapy .
- Results or Outcomes : The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .
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Kinase Inhibition
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Anti-Tubercular Activity
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Pharmaceutical Manufacturing
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Biochemical Research
- Summary of Application : Compounds with a similar structure have been used in biochemical research to study the mechanism of action of antimetabolites .
- Results or Outcomes : The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZZSRPJRCXSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435350 |
Source
|
Record name | 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide | |
CAS RN |
137281-08-4 |
Source
|
Record name | 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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